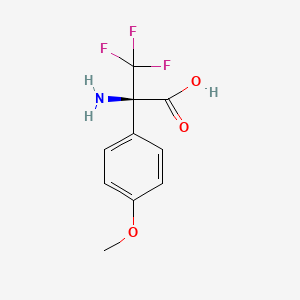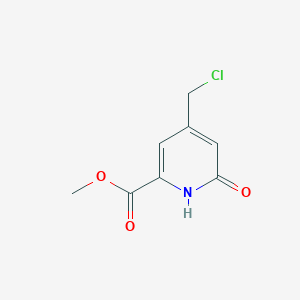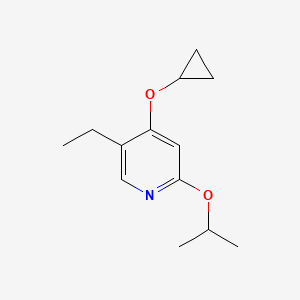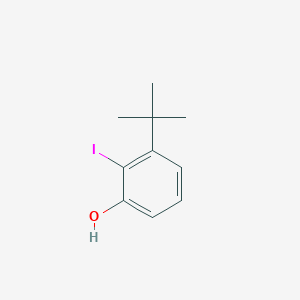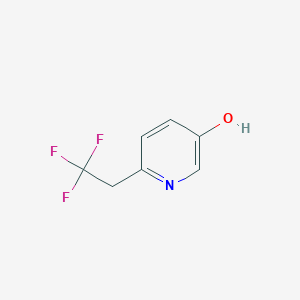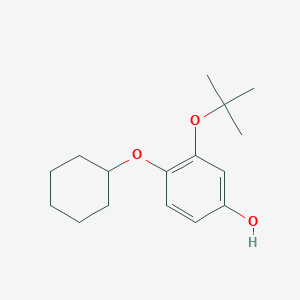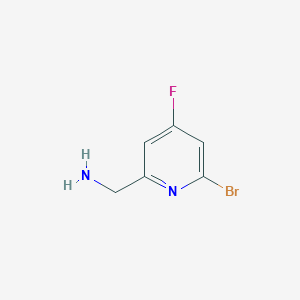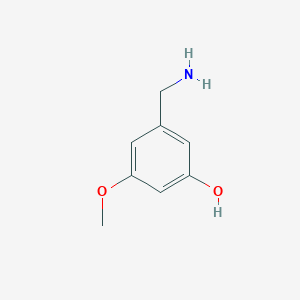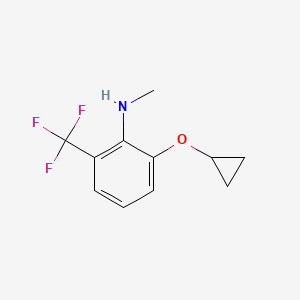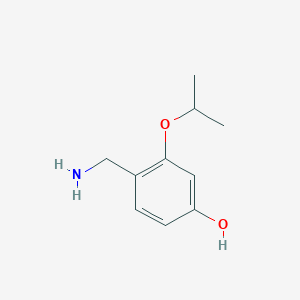
4-(Aminomethyl)-3-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and isopropyl bromide.
Formation of Propan-2-yloxy Group: The first step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-(propan-2-yloxy)benzaldehyde.
Reduction: The aldehyde group in 4-(propan-2-yloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize reaction times.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Aplicaciones Científicas De Investigación
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(AMINOMETHYL)-2-(PROPAN-2-YLOXY)PHENOL: Similar structure but with different substitution pattern.
4-(AMINOMETHYL)-3-(ETHOXY)PHENOL: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
4-(AMINOMETHYL)-3-(METHOXY)PHENOL: Similar structure with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yloxy group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
Clave InChI |
RYLSSJTXQISRDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


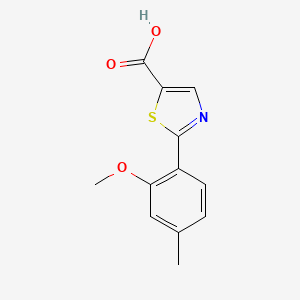
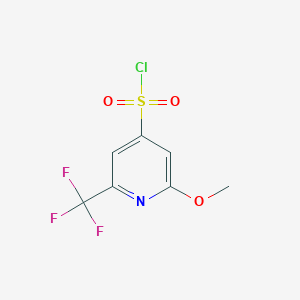
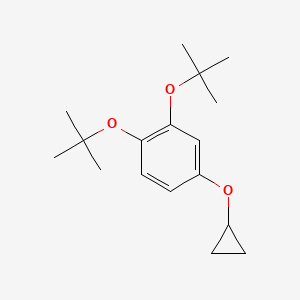
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
